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Compound of Interest

Compound Name: Dihydrooxoepistephamiersine

Cat. No.: B15586841 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for the hasubanan

alkaloid, Dihydrooxoepistephamiersine, also referred to as dihydrooxostephamiersine. The

information compiled herein is essential for the identification, characterization, and further

investigation of this natural product in research and drug development contexts.

Core Spectroscopic Data
The structural elucidation of Dihydrooxoepistephamiersine relies on a combination of nuclear

magnetic resonance (NMR) spectroscopy and mass spectrometry (MS). The following tables

summarize the key quantitative data obtained from ¹³C NMR spectroscopy. At present, detailed

¹H NMR and comprehensive mass spectrometry data are not publicly available in tabulated

form.

¹³C Nuclear Magnetic Resonance (NMR) Data
The ¹³C NMR spectrum of Dihydrooxoepistephamiersine was first reported as part of a

broader study on hasubanan alkaloids. The chemical shifts provide a fingerprint of the carbon

skeleton of the molecule.
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Carbon Atom Chemical Shift (δ, ppm)

C-9 Higher field than morphinan alkaloids

N-CH₃ 27.7

C-16 Signal present due to carbonyl function

Note: Specific chemical shifts for all carbon

atoms are not fully detailed in the available

literature. The provided data highlights key

characteristic resonances.

Experimental Protocols
The acquisition of reliable spectroscopic data is contingent on precise experimental

methodologies. The following sections describe the general procedures employed for the

analysis of hasubanan alkaloids.

NMR Spectroscopy
Instrumentation: NMR spectra for related hasubanan alkaloids have been recorded on

spectrometers operating at frequencies ranging from 22.5 MHz to 125 MHz for ¹³C nuclei.

Sample Preparation: Samples are typically dissolved in a suitable deuterated solvent, such as

deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD).

Data Acquisition: Standard pulse sequences are used to acquire ¹³C spectra. Techniques such

as low-power ¹H irradiation, including long-range selective proton decoupling (LSPD), selective

proton decoupling (SPD), and gated decoupling with NOE mode operations, have been applied

for full signal assignments of hasubanan alkaloids.

Mass Spectrometry
Instrumentation: High-resolution electrospray ionization mass spectrometry (HRESIMS) is a

common technique for determining the elemental composition and exact mass of hasubanan

alkaloids.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 4 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15586841?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation: The alkaloid sample is dissolved in a suitable solvent, such as methanol

or acetonitrile, and introduced into the mass spectrometer via direct infusion or after

chromatographic separation.

Data Acquisition: Mass spectra are acquired in positive ion mode, as the nitrogen atom in the

alkaloid structure is readily protonated. This allows for the determination of the protonated

molecular ion [M+H]⁺, from which the molecular weight and formula can be deduced.

Logical Workflow for Spectroscopic Analysis
The process of obtaining and interpreting spectroscopic data for a natural product like

Dihydrooxoepistephamiersine follows a logical progression. The following diagram illustrates

a typical workflow from sample isolation to data analysis.

Isolation & Purification

Spectroscopic Analysis Structure Elucidation

Isolation from
Natural Source

Chromatographic
Purification

NMR Data
Acquisition

(¹H, ¹³C, 2D)

MS Data
Acquisition
(HRESIMS)

NMR Spectral
Analysis

MS Spectral
Analysis

Structure
Determination

Click to download full resolution via product page

Caption: General workflow for the isolation and spectroscopic characterization of natural
products.

Further research is required to obtain and publish the complete ¹H NMR and detailed mass

spectral data for Dihydrooxoepistephamiersine to provide a comprehensive spectroscopic

profile for the scientific community.
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[https://www.benchchem.com/product/b15586841#spectroscopic-data-nmr-ms-for-
dihydrooxoepistephamiersine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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